

Application of Pefurazoate in controlling rice blast caused by *Pyricularia oryzae*.

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Compound of Interest

Compound Name: Pefurazoate

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Application of Pefurazoate in Controlling Rice Blast Caused by *Pyricularia oryzae*

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Pefurazoate**, a demethylation inhibitor (DMI) fungicide, in the management of rice blast disease caused by the fungal pathogen *Pyricularia oryzae*. This document details the mechanism of action, provides protocols for experimental evaluation, and summarizes efficacy data.

Introduction

Rice blast, caused by the ascomycete fungus *Pyricularia oryzae* (teleomorph: *Magnaporthe oryzae*), is one of the most devastating diseases of rice worldwide, leading to significant yield losses. Chemical control remains a cornerstone of integrated blast management strategies.

Pefurazoate is an imidazole fungicide that has been utilized for the control of seed-borne diseases, including rice blast. It functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Mechanism of Action

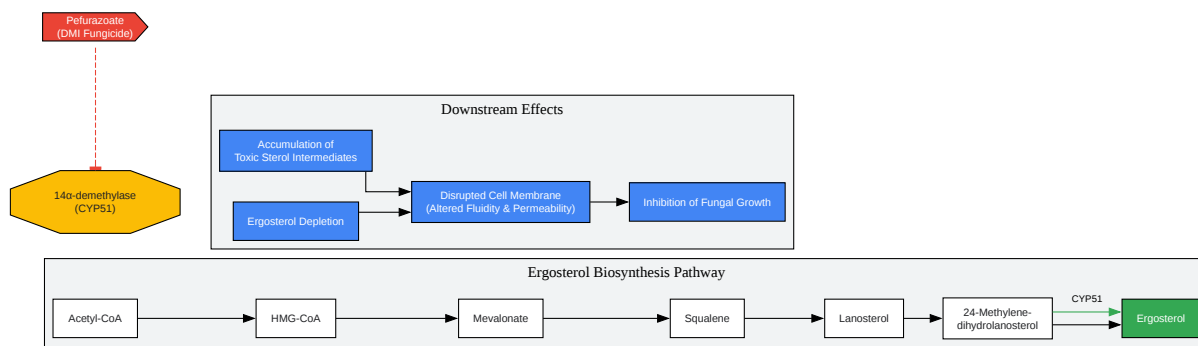
Pefurazoate belongs to the class of DMI fungicides, which specifically target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway.^[1]

Key aspects of the mechanism include:

- **Target Enzyme:** **Pefurazoate** inhibits the 14 α -demethylation of 24-methylenedihydrolanosterol, a critical step in the conversion of lanosterol to ergosterol.[1]
- **Cell Membrane Disruption:** The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol in the fungal cell membrane. This alters membrane fluidity and permeability, disrupting essential cellular functions and ultimately inhibiting fungal growth.
- **Enantioselectivity:** **Pefurazoate** possesses a chiral center, and its enantiomers exhibit different levels of antifungal activity. Studies have indicated that the (S)-(-)-isomer of **pefurazoate** demonstrates greater activity against *Pyricularia oryzae* compared to the (R)-(+)-isomer.[1]

Signaling Pathway of DMI Fungicide Action

The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway and the downstream consequences of its inhibition by DMI fungicides like **Pefurazoate**.



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Mechanism of **Pefurazoate** Action on Ergosterol Biosynthesis.

Quantitative Data on Efficacy

Specific quantitative data for **Pefurazoate** against a wide range of *Pyricularia oryzae* isolates is limited in publicly available literature. However, data from other DMI fungicides, such as tebuconazole and metconazole, can provide an indication of the expected efficacy.

Table 1: In Vitro Efficacy of DMI Fungicides Against *Pyricularia oryzae*

Fungicide	Isolate/Strain	EC50 (µg/mL)	Reference
Tebuconazole	Various field isolates	0.1 - 10.0	[2]
Metconazole	Strain P131	~0.2	[3]
Metconazole	7 field isolates	>80% inhibition at 1.0 µg/mL	[3][4]

Table 2: Field Trial Efficacy of DMI-containing Fungicide Mixtures Against Rice Blast

Fungicide Combination	Application Rate	Disease Severity Reduction (%)	Yield Increase (%)	Reference
Tebuconazole 50% + Trifloxystrobin 25% WG	0.07%	83.5	93.8	[5]
Azoxystrobin 18.2% + Difenconazole 11.4% SC	0.13%	81.5	87.5	[5]

Note: The data presented for tebuconazole, metconazole, and difenoconazole are intended to be illustrative of the potential efficacy of DMI fungicides against rice blast. Specific results for **Pefurazoate** may vary.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50) of **Pefurazoate** against *Pyricularia oryzae* using a mycelial growth inhibition assay.

Materials:

- Pure culture of *Pyricularia oryzae*

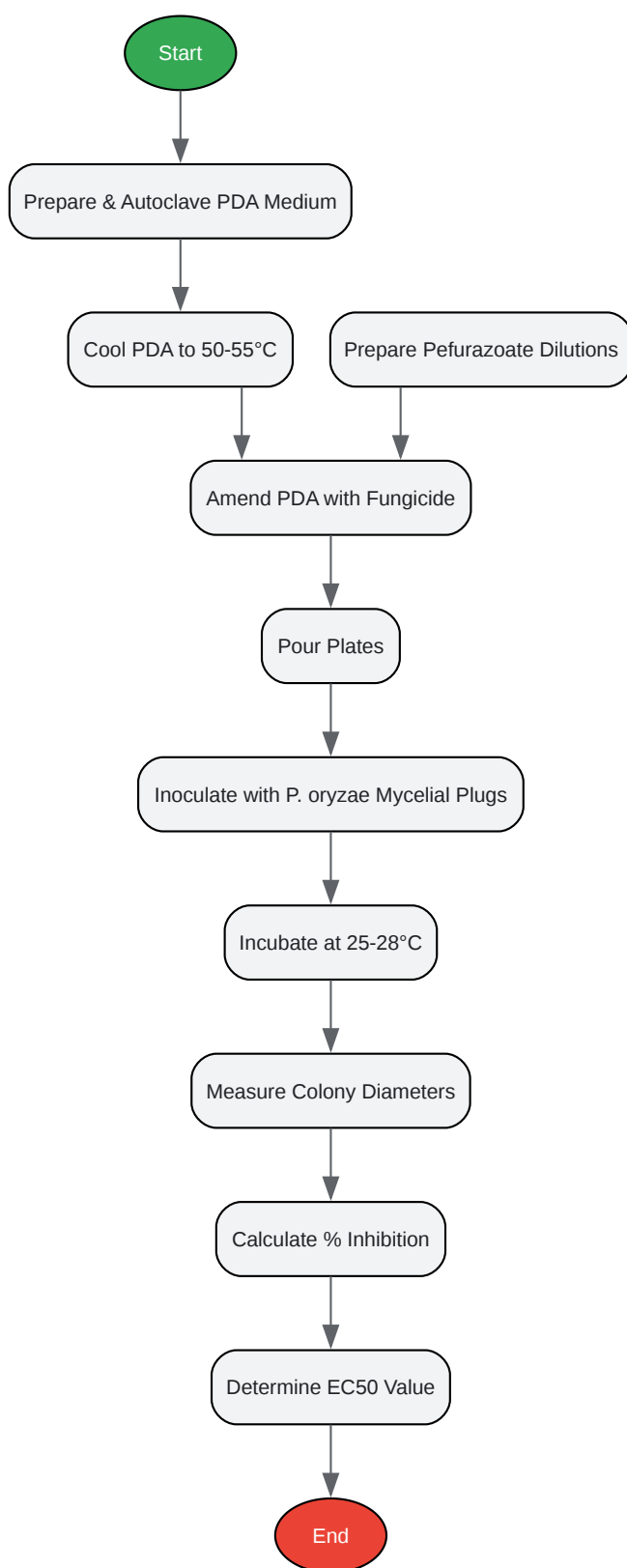
- Potato Dextrose Agar (PDA) medium
- **Pefurazoate** stock solution (e.g., 10 mg/mL in DMSO)
- Sterile Petri dishes (90 mm)
- Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Sterile cork borer (5 mm)
- Incubator (25-28°C)

Procedure:

- **Media Preparation:** Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.
- **Fungicide Dilution:** Prepare a series of **Pefurazoate** concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. Prepare a control plate with PDA and DMSO only.
- **Pouring Plates:** Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- **Inoculation:** From the margin of an actively growing *P. oryzae* culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug mycelial-side down in the center of each prepared Petri dish.
- **Incubation:** Incubate the plates at 25-28°C in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each concentration using the formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$ Where 'dc' is the average diameter of

the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

- EC50 Determination: Plot the percentage of inhibition against the log-transformed fungicide concentrations. Use probit analysis or non-linear regression to determine the EC50 value.



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